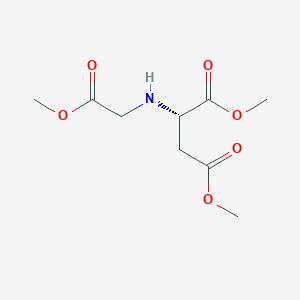
Dimethyl N-(2-methoxy-2-oxoethyl)-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl N-(2-methoxy-2-oxoethyl)-L-aspartate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethyl ester group and a methoxy-oxoethyl group attached to the L-aspartate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(2-methoxy-2-oxoethyl)-L-aspartate typically involves the esterification of L-aspartic acid with methoxy-oxoethyl groups. One common method involves the reaction of L-aspartic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-(2-methoxy-2-oxoethyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl N-(2-methoxy-2-oxoethyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl N-(2-methoxy-2-oxoethyl)-L-aspartate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl N-(2-methoxy-2-oxoethyl)-L-glutamate
- Dimethyl N-(2-methoxy-2-oxoethyl)-L-alanine
Uniqueness
Dimethyl N-(2-methoxy-2-oxoethyl)-L-aspartate is unique due to its specific structural features and the presence of the L-aspartate backbone. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61488-82-2 |
|---|---|
Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
dimethyl (2S)-2-[(2-methoxy-2-oxoethyl)amino]butanedioate |
InChI |
InChI=1S/C9H15NO6/c1-14-7(11)4-6(9(13)16-3)10-5-8(12)15-2/h6,10H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
OFPWBXHLCADIMU-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NCC(=O)OC |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















